1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide
Overview
Description
DY 268 is a farnesoid X receptor (FXR) antagonist (IC50 = 7.5 nM in a time-resolved FRET assay). It inhibits FXR transactivation in a cell-based assay with an IC50 value of 468 nM.
DY-268 is a trisubstituted-pyrazol carboamide based compound that acts as a potent FXR antagonist (IC50 = 7.5 nM). It does not display any FXR agonistic activity and cytotoxicity.
Scientific Research Applications
Medical Imaging Tracers
One significant application of analogs to the compound involves their potential as tracers for medical imaging. Studies have shown that certain methoxy and fluorine analogs substituted on the terminal carbon of similar pyrazole compounds can be developed as tracers for positron emission tomography (PET) imaging, particularly targeting the cerebral cannabinoid CB1 receptor. This research demonstrates the potential utility of these analogs in biological imaging studies, highlighting their relevance in medical diagnostics (Tobiishi et al., 2007).
Cytotoxicity and Antimicrobial Activities
Another application is in the field of cytotoxicity and antimicrobial activities. Compounds such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have been synthesized and tested for in vitro cytotoxic activity against various cell lines, like Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential utility in cancer research and treatment (Hassan et al., 2014). Additionally, various pyrazole derivatives have been evaluated for their antimicrobial activities, showcasing their potential in combating bacterial and fungal infections (Pitucha et al., 2011).
Insecticidal and Herbicidal Activities
In the realm of agriculture, certain pyrazole derivatives exhibit notable insecticidal and herbicidal activities. This is particularly relevant in the development of new agrochemicals. For instance, some 1-alkyl-3-sulfonyloxypyrazole-4-carboxamides have shown high insecticidal activity, making them candidates for pest control (Ohno et al., 2010).
Structural and Molecular Studies
Furthermore, these compounds are often used in structural and molecular studies. The synthesis and characterization of various pyrazole derivatives contribute significantly to our understanding of molecular interactions and conformational dynamics. This is critical in fields like crystallography and computational chemistry, where understanding the structure of molecules is key to predicting their behavior and interactions (Kumara et al., 2018).
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPAAPFKIEUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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